Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine
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Overview
Description
Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be employed to achieve efficient and sustainable synthesis by optimizing reaction parameters such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(Trifluoromethyl)cyclopropylamine
- (1R,2R)-2-(Trifluoromethyl)cyclopropylmethanol
Uniqueness
Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H8F3N |
---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-3(4)2-9/h3-4H,1-2,9H2/t3-,4+/m0/s1 |
InChI Key |
YBEXADVXCHNUQP-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CN |
Canonical SMILES |
C1C(C1C(F)(F)F)CN |
Origin of Product |
United States |
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